4-(1H-Imidazol-1-yl)piperidine chemical properties
4-(1H-Imidazol-1-yl)piperidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(1H-Imidazol-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 4-(1H-Imidazol-1-yl)piperidine moiety is a compelling example of such a construct, merging two heterocycles of profound pharmacological importance: imidazole and piperidine. The imidazole ring, an aromatic diazole, is a key component in numerous biological molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and coordination with metal ions.[1][2] Its polar, ionizable nature often enhances the pharmacokinetic properties of drug candidates, improving solubility and bioavailability.[2][3]
Complementing this is the piperidine ring, a saturated six-membered heterocycle that is one of the most ubiquitous scaffolds in approved pharmaceuticals.[4] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of substituents to optimize interactions with biological targets.[4] The fusion of these two rings at the 4-position of the piperidine creates a versatile building block with a unique spatial and electronic profile, making it a valuable asset in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications for professionals in drug discovery and development.
Core Physicochemical Properties
The physicochemical profile of 4-(1H-Imidazol-1-yl)piperidine dictates its behavior in both chemical reactions and biological systems. Its properties are a direct consequence of the interplay between the aromatic, electron-rich imidazole ring and the basic, aliphatic piperidine ring.
The imidazole portion contributes to the molecule's polarity and potential for hydrogen bonding, which generally confers aqueous solubility.[5] The piperidine nitrogen, with its lone pair of electrons, acts as a strong base. The amphoteric nature of the imidazole ring, which can act as both a weak acid and a weak base, adds another layer of complexity and versatility.[2][3] The dissociation constant (pKa) for the protonated piperidine nitrogen is significantly higher than that of the imidazole nitrogens, making it the primary center of basicity.
Table 1: Physicochemical Properties of 4-(1H-Imidazol-1-yl)piperidine
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [6] |
| Molecular Weight | 151.21 g/mol | Calculated |
| Monoisotopic Mass | 151.11095 Da | [6] |
| Predicted XLogP | 0.0 | [6] |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Imidazole Nitrogens) | Calculated |
| Predicted pKa (Strongest Basic) | ~9.5-10.5 (Piperidine N) | Estimated |
| Predicted pKa (Weakest Acidic) | ~14.9 (Imidazole N-H) | [2][3] |
| Appearance | Colorless to pale yellow solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [3][5] |
Note: Predicted values are estimations based on the parent structures and should be confirmed experimentally.
Synthesis and Purification
The synthesis of 4-(1H-imidazol-1-yl)piperidine can be approached through several reliable methods. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by the imidazole anion. This approach leverages the acidity of the imidazole N-H proton, which can be readily deprotonated by a moderate base.
The choice of the piperidine starting material is critical. Using a Boc-protected piperidine derivative, such as N-Boc-4-piperidone, allows for controlled reactions and straightforward deprotection in the final step. This strategy is frequently employed in the synthesis of complex piperidine-containing molecules.[7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(1H-Imidazol-1-yl)piperidine.
Detailed Experimental Protocol
This protocol describes a plausible multi-step synthesis adapted from established methodologies for similar structures.[8][9]
Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add ammonia (2.0 eq, as a solution in methanol).
-
Stir the mixture for 1 hour at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2 & 3: Imidazole Ring Formation and Cyclization
-
Dissolve the crude tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and heat the mixture to 80°C for 2 hours.
-
Cool the mixture and add aminoacetaldehyde dimethyl acetal (1.2 eq) followed by glacial acetic acid (2.0 eq).
-
Heat the reaction to 120°C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate.
Step 4: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 2M NaOH.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate to yield 4-(1H-Imidazol-1-yl)piperidine as the final product.
Spectroscopic Characterization
The structural confirmation of 4-(1H-Imidazol-1-yl)piperidine relies on a combination of spectroscopic techniques, primarily NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
-
¹H NMR: The spectrum will show characteristic signals for both the piperidine and imidazole protons. The piperidine protons will appear as multiplets in the aliphatic region, while the imidazole protons will be in the aromatic region. The N-H proton of the piperidine may be a broad singlet.
-
¹³C NMR: The spectrum will display eight distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate the sp²-hybridized carbons of the imidazole ring from the sp³-hybridized carbons of the piperidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 152.1182.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the piperidine amine, C-H stretching for both aliphatic and aromatic components, and C=N and C=C stretching vibrations from the imidazole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Imidazole C2-H | ~7.6 | ~137 |
| Imidazole C4-H | ~7.0 | ~128 |
| Imidazole C5-H | ~6.9 | ~118 |
| Piperidine C4-H | ~4.1 (tt) | ~58 |
| Piperidine C2/C6-H (eq) | ~3.2 (dt) | ~45 |
| Piperidine C2/C6-H (ax) | ~2.7 (qt) | ~45 |
| Piperidine C3/C5-H (eq) | ~2.1 (m) | ~32 |
| Piperidine C3/C5-H (ax) | ~1.7 (m) | ~32 |
| Piperidine N1-H | Broad singlet | - |
(Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions. Coupling patterns are abbreviated as tt: triplet of triplets, dt: doublet of triplets, qt: quartet of triplets, m: multiplet.)
Chemical Reactivity and Derivatization
The reactivity of 4-(1H-Imidazol-1-yl)piperidine is characterized by the distinct functionalities of its two heterocyclic components. The piperidine nitrogen is the most reactive site for nucleophilic attack, while the imidazole ring can undergo electrophilic substitution.
Caption: Key reactive sites on the 4-(1H-Imidazol-1-yl)piperidine scaffold.
1. Reactions at the Piperidine Nitrogen: The secondary amine of the piperidine ring is strongly basic and nucleophilic. This makes it the primary site for derivatization, which is crucial for elaborating the scaffold in drug discovery programs.
-
N-Alkylation: Reaction with alkyl halides (R-X) or reductive amination with aldehydes/ketones readily introduces substituents onto the piperidine nitrogen.
-
N-Acylation: Treatment with acid chlorides or anhydrides forms amide derivatives. This is a common strategy to modulate basicity and introduce new pharmacophoric elements.[8]
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach aryl or heteroaryl groups, expanding chemical diversity.
2. Reactions at the Imidazole Ring: The imidazole ring is electron-rich and can undergo electrophilic aromatic substitution. The reaction outcome is often directed by the electronic nature of the substituents.
-
Halogenation: Reagents like N-bromosuccinimide (NBS) can introduce bromine atoms, typically at the C4 or C5 position.
-
Nitration: Under carefully controlled conditions, nitration can occur, although the acidic conditions can protonate the piperidine ring, deactivating the system.
Role in Medicinal Chemistry and Drug Design
The 4-(1H-Imidazol-1-yl)piperidine scaffold is a valuable building block in drug discovery due to its combination of desirable features:
-
Structural Rigidity and Flexibility: The piperidine ring provides a conformationally restricted anchor, while the linkage to the imidazole ring allows for specific vectoral projection of substituents.
-
Pharmacokinetic Modulation: The polar imidazole moiety can enhance aqueous solubility and cell permeability, which are critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]
-
Target Interaction: The imidazole nitrogens can act as hydrogen bond acceptors, while the piperidine N-H can be a hydrogen bond donor. This dual capacity allows for versatile interactions with biological targets like kinases, G-protein coupled receptors (GPCRs), and proteases.[10]
Numerous patented structures and research compounds incorporate this scaffold. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a closely related structure, have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[11] This highlights the potential of the core piperidine-heterocycle motif in modulating key signaling pathways.
Toxicological and Safety Profile
While specific toxicological data for 4-(1H-Imidazol-1-yl)piperidine is not extensively published, a profile can be inferred from its constituent parts.
-
Piperidine: Piperidine itself is a corrosive liquid and a strong irritant to the skin, eyes, and respiratory tract.[12][13] Chronic exposure to certain piperidine alkaloids can lead to toxicity.[14]
-
Imidazole: The imidazole ring is a component of many endogenous molecules and is generally considered to have a low toxicity profile, though some synthetic derivatives can exhibit toxic effects.
-
Derivatives: As with many amine-containing compounds, there is a potential for metabolism by cytochrome P450 enzymes.[15] The metabolic stability and potential for drug-drug interactions should be assessed early in any drug development program.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound and its derivatives.
Conclusion
4-(1H-Imidazol-1-yl)piperidine is a synthetically accessible and highly versatile chemical scaffold. Its unique combination of a basic, conformationally defined piperidine ring and a polar, aromatic imidazole ring provides a rich platform for chemical modification. The predictable reactivity at the piperidine nitrogen allows for the systematic exploration of chemical space, while the physicochemical properties imparted by the imidazole ring offer advantages in optimizing the pharmacokinetic profile of new drug candidates. For researchers and scientists in drug development, this molecule represents a valuable building block with significant potential for the discovery of novel therapeutics across a wide range of disease areas.
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